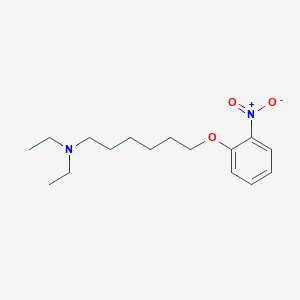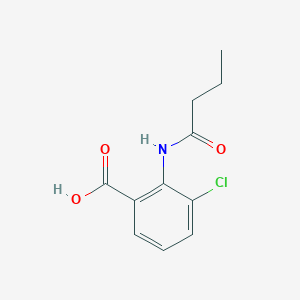![molecular formula C16H19NO4 B5229220 (Z)-4-oxo-4-[(4-phenyloxan-4-yl)methylamino]but-2-enoic acid](/img/structure/B5229220.png)
(Z)-4-oxo-4-[(4-phenyloxan-4-yl)methylamino]but-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-oxo-4-[(4-phenyloxan-4-yl)methylamino]but-2-enoic acid is an organic compound with a complex structure that includes a phenyl group, an oxane ring, and a butenoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-oxo-4-[(4-phenyloxan-4-yl)methylamino]but-2-enoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving a suitable diol and an acid catalyst.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, using a phenyl halide and a Lewis acid catalyst.
Formation of the Butenoic Acid Moiety: The butenoic acid moiety is formed through a series of reactions, including aldol condensation and subsequent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-4-oxo-4-[(4-phenyloxan-4-yl)methylamino]but-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or the double bond to a single bond.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-)
Propiedades
IUPAC Name |
(Z)-4-oxo-4-[(4-phenyloxan-4-yl)methylamino]but-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c18-14(6-7-15(19)20)17-12-16(8-10-21-11-9-16)13-4-2-1-3-5-13/h1-7H,8-12H2,(H,17,18)(H,19,20)/b7-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHASDOOQJXSCFY-SREVYHEPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C=CC(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1(CNC(=O)/C=C\C(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(5-Methylfuran-2-yl)-3-propylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5229156.png)
![N-(4-bromophenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B5229157.png)
![6-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B5229162.png)
![4-BUTYL-7-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE](/img/structure/B5229170.png)
![N-(4-{[2-(4-bromophenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B5229171.png)
![N-(2-methoxyphenyl)-5-methyl-7-{4-[(4-methylbenzyl)oxy]phenyl}-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5229183.png)
![3-chloro-N-cyclopentyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5229186.png)

![2-[(5Z)-5-(2,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5229210.png)
![N-(2,5-dimethylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B5229215.png)

![[1-[[1-[(3-Pyrazol-1-ylphenyl)methyl]piperidin-4-yl]methyl]triazol-4-yl]methanol](/img/structure/B5229243.png)
![N-[4-(butan-2-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B5229254.png)
